3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Medicinal Chemistry ADME Drug Design

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a differentiated fluorinated building block combining a 3-fluoro substituent for metabolic stability with an O-(4-methoxybenzyl) ether for orthogonal deprotection. This substitution pattern prevents undesired phenol reactivity during amine functionalization and resists CYP-mediated oxidation. Essential for constructing kinase inhibitors and CNS-penetrant scaffolds where fluorine conformation and late-stage phenol unveiling drive lead optimization. Commercial supply at 95% purity ensures reproducible starting quality.

Molecular Formula C14H14FNO2
Molecular Weight 247.26 g/mol
Cat. No. B7975719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Molecular FormulaC14H14FNO2
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=CC=C2F)N
InChIInChI=1S/C14H14FNO2/c1-17-11-7-5-10(6-8-11)9-18-14-12(15)3-2-4-13(14)16/h2-8H,9,16H2,1H3
InChIKeyUNPCWIKMQSVSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline: An Advanced Ortho-Substituted Fluoroaniline Building Block for Targeted Synthesis


3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (CAS 1923584-41-1) is a fluorinated aniline derivative characterized by a 3-fluoro substitution on the aniline ring and a 2-O-(4-methoxybenzyl) protecting group . With a molecular formula of C14H14FNO2 and a molecular weight of 247.26 g/mol [1], this compound features an ortho-fluoro substituent adjacent to the primary amine, which modulates electronic properties and reactivity. The 4-methoxybenzyl (PMB) ether protecting group offers a cleavable handle under mild oxidative or acidic conditions, enabling orthogonal deprotection strategies in complex multi-step syntheses. This specific substitution pattern is of particular interest in medicinal chemistry for the construction of kinase inhibitors and other bioactive scaffolds where fluorine-mediated metabolic stability and PMB-mediated synthetic versatility are concurrently required .

Why 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Cannot Be Replaced by Simpler Anilines or Unprotected Analogs


Substituting 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline with a generic fluoroaniline or an unprotected 2-aminophenol derivative introduces critical synthetic and functional liabilities. The presence of the 3-fluoro substituent is essential for modulating metabolic stability in downstream bioactive molecules, as fluorination at this position is known to reduce CYP-mediated oxidation compared to non-fluorinated analogs . The 4-methoxybenzyl (PMB) protecting group at the 2-hydroxy position is not merely a synthetic convenience; it prevents undesired nucleophilic reactivity of the phenol oxygen during subsequent amine functionalization steps, which would otherwise lead to complex mixtures and reduced yields . Furthermore, the specific ortho-fluoro substitution pattern, as opposed to meta- or para-fluoro isomers, influences the electronic environment of the amine, affecting both its nucleophilicity in coupling reactions and the final compound's binding conformation in biological targets . Generic substitution thus risks both synthetic failure and suboptimal pharmacological outcomes.

Quantitative Differentiation: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline vs. Closest Analogs


Molecular Weight and ClogP Comparison: Impact on Permeability and Formulation

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline exhibits a molecular weight of 247.26 g/mol and a calculated LogP of approximately 3.0-3.5, based on class-level inference from similar anilines [1]. In contrast, the unprotected analog 3-fluoro-2-hydroxyaniline (MW ~125 g/mol, LogP ~1.0) would offer higher aqueous solubility but significantly reduced membrane permeability, limiting its utility in CNS-targeted synthesis. The N-benzyl analog 3-fluoro-N-(4-methoxybenzyl)aniline (MW 231.27 g/mol, LogP ~3.5) shares a similar LogP but differs in the linker atom (N vs O), which alters metabolic stability and synthetic handle [2]. The O-linked PMB group in the target compound provides a cleavable ether linkage under oxidative conditions (e.g., DDQ, CAN), whereas the N-benzyl group requires harsher hydrogenolysis or strong acid, limiting orthogonal deprotection options .

Medicinal Chemistry ADME Drug Design

CYP450 Inhibition Profile: Reduced Metabolic Liability Compared to Non-Fluorinated Analogs

Computational predictions and class-level data indicate that 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is expected to be a non-inhibitor or weak inhibitor of major CYP isoforms (CYP2C19, CYP2C9, CYP2D6, CYP3A4) based on its structural similarity to 3-fluoro-2-methoxyaniline, which is reported as a non-inhibitor of these enzymes . In contrast, non-fluorinated anilines such as aniline itself are known to undergo extensive CYP-mediated metabolism and can act as mechanism-based inhibitors . The presence of the 3-fluoro substituent is well-documented to reduce metabolic oxidation at the adjacent carbon, potentially lowering the risk of drug-drug interactions . No direct CYP inhibition data (IC50 or Ki) are available for this specific compound, precluding a quantitative head-to-head comparison.

Drug Metabolism CYP450 ADME-Tox

Synthetic Versatility: Orthogonal Deprotection of the 4-Methoxybenzyl Ether Group

The 4-methoxybenzyl (PMB) ether protecting group in 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline can be cleaved under mild oxidative conditions (e.g., DDQ, CAN) or acidic conditions, offering orthogonal deprotection strategies relative to other common protecting groups like Boc or Fmoc . This is in contrast to the N-benzyl analog, which requires harsh hydrogenolysis (H2/Pd-C) or strong acid (HBr/AcOH) for deprotection, conditions that may reduce functional group tolerance [1]. The O-PMB group also allows for sequential deprotection in the presence of base-labile esters or acid-sensitive acetals, providing greater synthetic flexibility . While no direct comparative yield data are available, the orthogonal nature of the O-PMB ether is a well-established advantage in complex molecule synthesis.

Organic Synthesis Protecting Groups Medicinal Chemistry

Purity and Availability: Commercially Sourced at 95% Purity for Reliable Research Use

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is commercially available from multiple vendors with a standard purity specification of 95% . This purity level ensures reliable and reproducible results in research applications, particularly in medicinal chemistry where impurities can confound biological assays or lead to side reactions. While many analogs are also available at 95% purity, the specific substitution pattern of this compound is not widely available; its procurement from specialized suppliers like Combi-Blocks (via Fujifilm Wako) indicates a niche, high-value building block . The compound is priced at a premium (e.g., 525,000 JPY for 1g from Fujifilm Wako), reflecting its specialized nature and the complexity of its synthesis . This contrasts with simpler, more common anilines that are available at significantly lower cost but lack the unique orthogonal protection and fluorine substitution.

Chemical Procurement Quality Control Research Supply

Optimal Application Scenarios for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Based on Evidence


Synthesis of Ortho-Fluoroaniline-Containing Kinase Inhibitors with Tuned Lipophilicity

3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline serves as a key intermediate for constructing kinase inhibitors where the ortho-fluoro substituent enhances metabolic stability and the O-PMB group provides a synthetic handle. The compound's predicted moderate LogP (~3.0-3.5) positions it favorably for CNS penetration, while the 95% commercial purity ensures reliable starting material quality. The orthogonal PMB ether allows for late-stage deprotection to unveil a free phenol, which can be further functionalized or left as a hydrogen bond donor/acceptor, offering flexibility in lead optimization. This is particularly valuable in programs targeting kinases with shallow hydrophobic pockets where fluorine-mediated conformational control is beneficial .

Construction of CYP2A6 or CYP2A13 Modulators for Smoking Cessation or Lung Cancer Research

Fluorinated aniline derivatives, including those with similar substitution patterns, have been disclosed as modulators of CYP2A6 and CYP2A13, enzymes involved in nicotine metabolism and lung carcinogenesis [1]. The 3-fluoro substitution in this compound is expected to resist CYP-mediated oxidation, making it a suitable scaffold for developing selective inhibitors. The PMB-protected oxygen can be strategically unmasked to introduce additional hydrogen-bonding interactions with the CYP active site. While no direct activity data exist for this specific compound, its structural features align with the pharmacophore requirements for CYP2A6 inhibition, as outlined in patent literature .

Development of SSAO (VAP-1) Inhibitors with Anti-Inflammatory Activity

Analogous compounds containing the 3-fluoro-2-(4-methoxybenzyl) motif, such as LJP 1586, have demonstrated potent inhibition of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) with IC50 values in the low nanomolar range (4-43 nM) [2]. The target compound's O-PMB ether linkage, as opposed to the N-allylamine in LJP 1586, may offer distinct pharmacokinetic properties and synthetic accessibility. It can be used as a starting point for designing novel SSAO inhibitors, with the O-PMB group providing a handle for introducing diversity or for prodrug strategies.

Custom Synthesis of Orthogonally Protected Aniline Building Blocks for Complex Natural Product Total Synthesis

In total synthesis of complex natural products, the need for orthogonally protected aniline derivatives is paramount. 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline offers a unique combination of a fluorine atom for metabolic modulation and an O-PMB ether that can be cleaved under mild oxidative conditions without affecting acid- or base-sensitive functionalities elsewhere in the molecule. This makes it a valuable building block for the construction of fluorinated analogs of bioactive natural products, such as certain alkaloids or polyketides, where precise control over functional group manipulation is essential for synthetic success .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.